Cas no 1004072-37-0 (N-(1-cyanocyclopentyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide)

N-(1-cyanocyclopentyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide is a specialized heterocyclic compound featuring a benzofuropyrimidinone core linked to a cyanocyclopentylacetamide moiety. This structure imparts unique reactivity and potential biological activity, making it valuable in pharmaceutical and medicinal chemistry research. The presence of the cyanocyclopentyl group enhances steric and electronic properties, while the fused benzofuropyrimidinone scaffold offers a rigid framework for selective interactions. Its well-defined synthetic pathway allows for precise modifications, facilitating structure-activity relationship studies. The compound's stability and solubility profile make it suitable for further derivatization and screening applications in drug discovery.
N-(1-cyanocyclopentyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide structure
1004072-37-0 structure
Product name:N-(1-cyanocyclopentyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide
CAS No:1004072-37-0
MF:C18H16N4O3
MW:336.344643592834
CID:5770627
PubChem ID:8098121

N-(1-cyanocyclopentyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • EN300-26689558
    • N-(1-cyanocyclopentyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide
    • AKOS008047627
    • N-(1-cyanocyclopentyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide
    • 1004072-37-0
    • Z92555970
    • N-(1-cyanocyclopentyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide
    • Inchi: 1S/C18H16N4O3/c19-10-18(7-3-4-8-18)21-14(23)9-22-11-20-15-12-5-1-2-6-13(12)25-16(15)17(22)24/h1-2,5-6,11H,3-4,7-9H2,(H,21,23)
    • InChI Key: IMGRMZSMBFGTCW-UHFFFAOYSA-N
    • SMILES: O=C(CN1C=NC2C3C=CC=CC=3OC=2C1=O)NC1(C#N)CCCC1

Computed Properties

  • Exact Mass: 336.12224039g/mol
  • Monoisotopic Mass: 336.12224039g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 646
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 98.7Ų

N-(1-cyanocyclopentyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26689558-0.05g
N-(1-cyanocyclopentyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide
1004072-37-0 95.0%
0.05g
$212.0 2025-03-20

Additional information on N-(1-cyanocyclopentyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide

Research Brief on N-(1-cyanocyclopentyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide (CAS: 1004072-37-0)

The compound N-(1-cyanocyclopentyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide (CAS: 1004072-37-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, including its synthesis, mechanism of action, and potential clinical applications.

Recent studies have focused on the synthesis and optimization of N-(1-cyanocyclopentyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide, with particular emphasis on improving its bioavailability and target specificity. The compound belongs to the benzofuropyrimidine class, which is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Researchers have employed advanced computational modeling and high-throughput screening techniques to elucidate its binding affinity and interaction with specific biological targets.

One of the key findings from recent research is the compound's potential as a selective inhibitor of certain kinase enzymes involved in cancer progression. In vitro and in vivo studies have demonstrated its efficacy in inhibiting tumor growth and metastasis, particularly in models of breast and lung cancer. The mechanism of action appears to involve the disruption of key signaling pathways, such as the PI3K/AKT/mTOR cascade, which is frequently dysregulated in cancer cells.

Additionally, N-(1-cyanocyclopentyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide has shown promise in the treatment of inflammatory diseases. Preclinical studies have revealed its ability to modulate the activity of pro-inflammatory cytokines and chemokines, suggesting potential applications in conditions such as rheumatoid arthritis and inflammatory bowel disease. The compound's unique chemical structure allows for selective interaction with inflammatory mediators, minimizing off-target effects.

Despite these promising findings, challenges remain in the development of this compound for clinical use. Issues such as pharmacokinetics, toxicity, and formulation stability need to be addressed in future studies. Researchers are currently exploring various drug delivery systems, including nanoparticles and liposomes, to enhance the compound's therapeutic index and reduce adverse effects.

In conclusion, N-(1-cyanocyclopentyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide represents a promising candidate for further development in the fields of oncology and immunology. Continued research efforts are essential to fully understand its therapeutic potential and overcome existing challenges. This compound exemplifies the innovative approaches being pursued in chemical biology to address unmet medical needs.

Recommend Articles

Recommended suppliers
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.